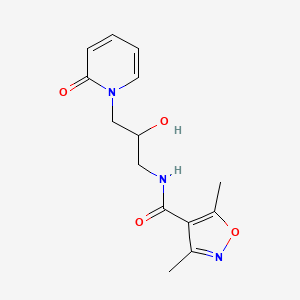

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide

Description

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-9-13(10(2)21-16-9)14(20)15-7-11(18)8-17-6-4-3-5-12(17)19/h3-6,11,18H,7-8H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKALNUUGJVVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(CN2C=CC=CC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridinone Intermediate: This step involves the reaction of a suitable pyridine derivative with an oxidizing agent to form the pyridinone moiety.

Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Construction of the Isoxazole Ring: The isoxazole ring is synthesized via a cyclization reaction, typically involving the condensation of a nitrile oxide with an alkene.

Coupling Reactions: The final step involves coupling the pyridinone intermediate with the isoxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The pyridinone moiety can be reduced to a dihydropyridine derivative.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the pyridinone moiety produces a dihydropyridine.

Applications De Recherche Scientifique

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxy group and pyridinone moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The isoxazole ring may interact with hydrophobic pockets in proteins, affecting their function. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations :

- Target vs. β1i Inhibitors: The target compound lacks the benzyl/cyclohexyl substituents of Compounds 1 and 3 , which are critical for β1i binding.

- Target vs. p38 MAP Kinase Inhibitors : The patent compound employs a tert-butyl ester and difluorophenyl group for kinase binding, whereas the target compound’s dimethylisoxazole may favor hydrophobic pocket interactions but lacks the fluorinated aryl group for enhanced affinity.

Binding Mechanism and Stability

Molecular dynamics (MD) studies on β1i inhibitors (e.g., Compound 1) reveal that the 2-oxopyridin-1(2H)-yl group adopts a flipped orientation in the binding pocket, forming π-π interactions with Phe31 and hydrogen bonds with Lys33 . The target compound’s hydroxypropyl spacer could stabilize this orientation, but the dimethylisoxazole’s bulkiness might sterically hinder optimal positioning compared to simpler propanamide derivatives.

For kinase inhibitors like the patent compound, the 2-oxopyridin-1(2H)-yl group participates in hinge-region interactions with p38α’s Met109 .

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility : The hydroxypropyl group in the target compound likely improves aqueous solubility over the tert-butyl ester in the patent compound but may reduce cell permeability compared to lipophilic analogs like Compound 1 .

Activité Biologique

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O4

- Molecular Weight : 344.36 g/mol

- CAS Number : 1797903-00-4

The compound features a unique structure that includes an isoxazole ring and a pyridine derivative, which contribute to its biological properties.

Research indicates that this compound may act on specific protein targets involved in cellular signaling pathways. Notably, it has shown potential in modulating the activity of Gsα proteins, particularly in their mutant forms associated with various diseases. This specificity suggests its potential as a therapeutic agent targeting specific mutations rather than affecting normal cellular functions.

Key Mechanisms Identified:

- Gsα Protein Modulation : The compound acts as an antagonist to constitutively active Gsα proteins, reducing elevated cyclic adenosine monophosphate (cAMP) levels in cells expressing mutant Gsα alleles.

- BRD4 Inhibition : Related studies on derivatives of 3,5-dimethylisoxazole show that these compounds can inhibit BRD4 proteins, which are implicated in cancer progression, particularly colorectal cancer.

Antitumor Activity

In vitro studies have demonstrated that derivatives of the compound exhibit significant antitumor activity. For example:

- Compound 22 , a related isoxazole derivative, was found to inhibit the proliferation of colorectal cancer cells (HCT116) significantly more than lead compounds. It induced apoptosis through intrinsic pathways by down-regulating anti-apoptotic proteins like Bcl-2 and c-Myc while up-regulating pro-apoptotic factors like HEXIM1.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound 22 | HCT116 | < 2.1 | Significant proliferation inhibition |

| Lead Compound 14 | HCT116 | > 10 | Lower efficacy |

In Vivo Studies

Further investigations into the in vivo efficacy of Compound 22 were conducted using mouse models (CT-26 colorectal cancer). The results indicated:

- Tumor Growth Inhibition : Administration at 20 mg/kg for 14 days resulted in a tumor suppression rate of 56.1% , significantly higher compared to lead compounds.

Q & A

Q. How can interdisciplinary approaches (e.g., computational + experimental) enhance understanding of this compound’s environmental fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.